molecular formula C18H21N3O4 B2489595 N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-39-5

N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2489595
CAS No.: 872855-39-5
M. Wt: 343.383
InChI Key: WEMLJIPZRDZDHO-UHFFFAOYSA-N
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Description

N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features an indole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. The process often begins with the preparation of the indole core, followed by the introduction of the morpholino group and the ethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the indole ring or the morpholino group.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetic acid, while reduction could produce N-ethyl-2-(1-(2-morpholino-2-hydroxyethyl)-1H-indol-3-yl)-2-oxoacetamide.

Scientific Research Applications

N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-2-oxoacetamide
  • N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-yl)-2-oxoacetamide

Uniqueness

N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific indole core structure, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

N-ethyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-19-18(24)17(23)14-11-21(15-6-4-3-5-13(14)15)12-16(22)20-7-9-25-10-8-20/h3-6,11H,2,7-10,12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMLJIPZRDZDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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